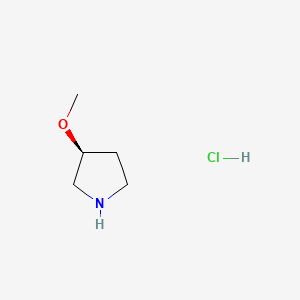

(S)-3-Methoxypyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMYKVUSWPIFEQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672101 | |

| Record name | (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685828-16-4 | |

| Record name | (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Methoxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer three-dimensional complexity is insatiable. Such structures are pivotal in the quest to design drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the vast arsenal of building blocks available to the discerning chemist, chiral pyrrolidines stand out for their prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of (S)-3-Methoxypyrrolidine hydrochloride, a versatile and valuable building block in drug discovery and development. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, offering a comprehensive resource for researchers and scientists in the pharmaceutical industry.

Core Identity and Physicochemical Properties

This compound is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, with a methoxy group at the third position, conferring a specific stereochemistry that is often crucial for biological activity. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a wide range of chemical transformations.

The CAS number for this compound is 685828-16-4 .[1][2][3]

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (3S)-3-methoxypyrrolidine;hydrochloride | [1] |

| CAS Number | 685828-16-4 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO·HCl | [2] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage | Store at room temperature or under refrigeration. | |

| InChI Key | SQMYKVUSWPIFEQ-JEDNCBNOSA-N |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound is of paramount importance to preserve the desired stereochemistry in the final drug candidate. A common strategy involves the use of a chiral precursor, such as (R)-3-hydroxypyrrolidine derivatives, and proceeding through a reaction that inverts the stereocenter. For instance, a Mitsunobu reaction on a suitably protected (R)-3-hydroxypyrrolidine can introduce the methoxy group with the desired (S)-configuration. Subsequent deprotection and salt formation yield the target compound.

The causality behind this choice of synthetic strategy lies in the need for high enantiomeric excess. Starting with a readily available chiral pool molecule and employing a stereoinvertive reaction is often more efficient and cost-effective than chiral resolution of a racemic mixture.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of this compound is a critical quality control step. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques confirm the material's specifications.

Analytical Workflow

Caption: A comprehensive analytical workflow for quality control.

Standard Operating Procedure: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of this compound.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (or as appropriate, given the lack of a strong chromophore, alternative detection methods like CAD or ELSD may be necessary).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis and Data Interpretation:

-

Inject the prepared sample.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] this compound is a valuable building block for several reasons:

-

Introduction of 3D-Complexity: The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved binding interactions with biological targets.[4]

-

Chiral Recognition: The defined (S)-stereochemistry is often critical for enantioselective interactions with chiral biological macromolecules like proteins and enzymes.

-

Modulation of Physicochemical Properties: The methoxy group can influence properties such as lipophilicity, polarity, and metabolic stability of the final drug molecule.

-

Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring provides a reactive site for further functionalization, allowing for its incorporation into a wide array of molecular architectures.

Pyrrolidine derivatives are integral to the development of drugs for a variety of therapeutic areas, including neurological disorders.[5]

Sources

- 1. This compound [synhet.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Advanced Chemblocks Inc this compound; 97%, Quantity: | Fisher Scientific [fishersci.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

(S)-3-Methoxypyrrolidine hydrochloride IUPAC name

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a chiral saturated heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its defined stereochemistry and the favorable physicochemical properties imparted by the methoxy-pyrrolidine motif make it a valuable component in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, a detailed representative synthesis protocol with mechanistic rationale, and its applications in medicinal chemistry. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Saturated heterocycles, such as the pyrrolidine ring system, are pivotal in this "escape from flatland" paradigm.[1][2] The non-planar, sp³-rich scaffold of pyrrolidine allows for a more precise and intricate exploration of protein binding pockets, often leading to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

This compound emerges as a particularly strategic asset within this class. The "(S)" stereocenter provides a fixed spatial orientation for substituents, which is critical for enantioselective interactions with chiral biological targets like enzymes and receptors. The methoxy group at the 3-position introduces a polar ether functionality that can act as a hydrogen bond acceptor, potentially improving aqueous solubility and metabolic stability compared to a simple alkyl or unsubstituted pyrrolidine ring. This guide delves into the core technical aspects of this important molecule.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is foundational for all scientific work. The nomenclature and key properties of this compound are summarized below.

The formal IUPAC name for the compound is (3S)-3-methoxypyrrolidine;hydrochloride .[3] It is the hydrochloride salt of the chiral free base, (S)-3-Methoxypyrrolidine.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-methoxypyrrolidine;hydrochloride | [3] |

| CAS Number | 685828-16-4 | [3][4][5] |

| Molecular Formula | C₅H₁₁NO·HCl (or C₅H₁₂ClNO) | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | White to off-white solid/powder | [6][7] |

| Purity | Typically ≥95-97% | [3][4][5] |

| InChI Key | SQMYKVUSWPIFEQ-JEDNCBNOSA-N | |

| SMILES | CO[C@H]1CCNC1.Cl | [3] |

Synthesis and Mechanistic Rationale

The most common and logical synthetic route to (S)-3-Methoxypyrrolidine is via the O-methylation of its readily available precursor, (S)-3-hydroxypyrrolidine. This transformation is typically achieved through a Williamson ether synthesis. The subsequent addition of hydrochloric acid yields the target salt.

Representative Synthetic Workflow Diagram

Caption: A typical 3-step synthesis of (S)-3-Methoxypyrrolidine HCl.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

-

Rationale: The pyrrolidine nitrogen is a nucleophile and would compete with the hydroxyl group in the subsequent methylation step. Protecting it, typically as a tert-butyloxycarbonyl (Boc) carbamate, ensures selective O-alkylation. The Boc group is stable to the basic conditions of methylation but easily removed under acidic conditions.

-

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a base such as triethylamine (TEA, 1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine, which is often used without further purification.

-

Step 2: O-Methylation of N-Boc-(S)-3-Hydroxypyrrolidine

-

Rationale: This is a classic Williamson ether synthesis. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is a common choice as its byproduct, H₂ gas, is inert and easily removed. A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, provides the electrophilic methyl group.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF. (Caution: Hydrogen gas evolution).

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete alkoxide formation.

-

Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor for completion. Carefully quench the reaction by the slow addition of water.

-

Extract the product into a solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate to yield N-Boc-(S)-3-methoxypyrrolidine. Purify by column chromatography if necessary.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The final step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt. A strong acid, such as hydrochloric acid, readily cleaves the acid-labile Boc group, liberating CO₂ and tert-butanol (which further reacts to isobutylene). The pyrrolidine nitrogen is protonated by the excess acid to form the stable, crystalline hydrochloride salt.

-

Procedure:

-

Dissolve the crude or purified N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl, >2.0 eq) at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours. A precipitate will typically form.

-

Monitor for the disappearance of the starting material.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block used in the synthesis of APIs.[3][8][9] Its incorporation into a drug candidate can significantly influence its pharmacological profile.

-

Scaffold for Bioactive Molecules: The pyrrolidine core is a privileged scaffold found in numerous approved drugs and clinical candidates.[1]

-

Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability by blocking a potential site of oxidation. As a hydrogen bond acceptor, it can enhance solubility and modulate interactions with the biological target.

-

Stereochemical Control: The fixed (S)-configuration is essential for creating drugs that bind selectively to their targets, reducing the potential for off-target effects and improving the therapeutic index.

-

Example Application - MC4R Agonists: (3S)-3-Methoxypyrrolidine has been utilized as a chemical reagent in the synthesis of potent and selective agonists for the Melanocortin 4 receptor (MC4R).[7] MC4R is a key target in the regulation of appetite and energy homeostasis, making it an important area for the development of anti-obesity therapeutics.

Conceptual Role as a Pharmacophore

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound - 有机砌块 - 西典实验 [seedior.com]

- 6. fishersci.com [fishersci.com]

- 7. (3S)-3-Methoxypyrrolidine | 685828-16-4 - Coompo [coompo.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical Properties of (S)-3-Methoxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methoxypyrrolidine hydrochloride , a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure and functional group array make it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its characterization and handling for research and development purposes.

Core Molecular and Physical Characteristics

This compound is the hydrochloride salt of the (S)-enantiomer of 3-methoxypyrrolidine. The presence of the chiral center at the C3 position is a key feature, offering a stereospecific handle for the synthesis of enantiomerically pure pharmaceutical agents. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

A summary of its fundamental physical and chemical properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 685828-16-4 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not definitively available (often cited as N/A) | [2] |

| Boiling Point (Free Base) | 123 °C (for the racemic free base) | Not specified for HCl salt |

| Solubility | Soluble in methanol and water (qualitative) | [3] |

| Purity | Typically >97% | [1] |

It is important to note that a precise, experimentally verified melting point for this compound is not consistently reported in publicly available literature, with many suppliers listing it as not applicable.[2] This may be due to the hygroscopic nature of the compound or decomposition upon heating. Researchers should determine the melting point of their specific batch using standardized protocols as a measure of purity.

Spectroscopic and Analytical Characterization

The structural integrity and purity of this compound are critical for its application in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of this compound. While a publicly available, fully assigned spectrum for this specific compound is not readily found, a theoretical analysis of the expected chemical shifts can guide researchers in their own spectral interpretations.

Expected ¹H NMR Spectral Features:

-

Pyrrolidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the methylene and methine protons of the pyrrolidine ring. The hydrochloride salt form will influence the chemical shifts of protons adjacent to the nitrogen atom.

-

Methoxy Group Protons: A sharp singlet at approximately 3.3-3.5 ppm, integrating to three protons, is characteristic of the methoxy group.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom of the pyrrolidinium ion.

Expected ¹³C NMR Spectral Features:

-

Pyrrolidine Ring Carbons: Resonances in the aliphatic region of the spectrum. The carbon bearing the methoxy group (C3) would be expected to resonate further downfield compared to the other methylene carbons.

-

Methoxy Carbon: A signal around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 (broad) | N-H⁺ | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1600-1400 | N-H | Bending |

| 1150-1085 | C-O (ether) | Stretching |

The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the stretching vibration of the protonated amine, a key feature of the hydrochloride salt. The strong C-O stretching band confirms the presence of the methoxy group.

Experimental Protocols for Physical Property Determination

For researchers who need to verify the physical properties of their sample of this compound, the following are generalized, yet authoritative, experimental protocols.

Melting Point Determination

The melting point is a crucial indicator of purity. The United States Pharmacopeia (USP) provides standardized methods for melting point determination.

Protocol: Capillary Melting Point Determination (USP <741>)

-

Sample Preparation: Finely powder the dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance is first observed to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.

Causality: A narrow melting range is indicative of high purity. Impurities typically depress and broaden the melting range.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions and purifications.

Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).

Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.

The Role of this compound in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry at the C3 position of the pyrrolidine ring is often critical for biological activity. While specific examples of approved drugs containing the (S)-3-methoxypyrrolidine moiety are not as prevalent as its hydroxylated counterpart, its utility as a synthetic building block is significant.

The closely related compound, (S)-3-hydroxypyrrolidine , is a key intermediate in the synthesis of several important pharmaceuticals, including:

-

Darifenacin: A selective M3 muscarinic receptor antagonist used to treat overactive bladder.[4]

-

Barnidipine: A calcium channel blocker used as an antihypertensive agent.[4]

The synthesis of these drugs highlights the strategic importance of the chiral C3-substituted pyrrolidine core. This compound serves as a valuable precursor for the synthesis of analogs of these and other drugs, where the methoxy group can modulate properties such as lipophilicity, metabolic stability, and target binding.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. A thorough understanding of its physical properties is paramount for its effective use in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics and outlines standard protocols for their verification. As with any chemical reagent, it is recommended that researchers consult the supplier's safety data sheet (SDS) for detailed handling and safety information.

References

- PubChem. 3-Methoxypyrrolidine. [Link]

- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

- 1. Advanced Chemblocks Inc this compound; 97%, Quantity: | Fisher Scientific [fishersci.com]

- 2. 3-Methoxypyrrolidine hydrochloride | 136725-50-3 [sigmaaldrich.com]

- 3. toku-e.com [toku-e.com]

- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methoxypyrrolidine hydrochloride has emerged as a pivotal chiral building block in medicinal chemistry, offering a unique combination of a stereochemically defined scaffold, favorable physicochemical properties, and versatile synthetic handles. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[1] The introduction of a methoxy group at the chiral C3 position provides an opportunity to fine-tune lipophilicity and metabolic stability, while the secondary amine allows for diverse derivatization, making it a valuable asset in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, synthesis, analytical characterization, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 3-methoxypyrrolidine. The presence of a stereocenter at the C3 position is a critical feature, as biological targets are chiral, and the specific stereoisomer of a drug molecule often dictates its pharmacological activity and safety profile.[2]

Chemical Identifiers:

-

IUPAC Name: (3S)-3-methoxypyrrolidine;hydrochloride[3]

-

CAS Number: 685828-16-4[3]

-

Molecular Formula: C₅H₁₂ClNO

-

Molecular Weight: 137.61 g/mol

-

SMILES String: CO[C@H]1CCNC1.Cl[3]

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. The key transformation is the O-methylation of the secondary alcohol.

Step 1: Synthesis of the Precursor, (S)-3-Hydroxypyrrolidine Hydrochloride

A common route to the precursor involves the stereoselective reduction of a protected L-aspartic acid derivative or through the resolution of racemic 3-hydroxypyrrolidine. A patented method describes the synthesis starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. This involves a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and deprotection to yield (S)-3-hydroxypyrrolidine hydrochloride.

Step 2: O-Methylation via Williamson Ether Synthesis

The conversion of (S)-3-hydroxypyrrolidine to its methoxy derivative is a classic example of the Williamson ether synthesis.[2][4] This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

Generalized Experimental Protocol:

-

Protection of the Amine: The secondary amine of (S)-3-hydroxypyrrolidine is typically protected, for instance, as a carbamate (e.g., Boc or Cbz), to prevent N-methylation.

-

Deprotonation: The protected (S)-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), to generate the corresponding alkoxide.

-

Methylation: A methylating agent, commonly methyl iodide (CH₃I), is added to the reaction mixture. The alkoxide displaces the iodide in an Sₙ2 reaction to form the protected (S)-3-methoxypyrrolidine.

-

Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group). The resulting (S)-3-methoxypyrrolidine free base is then treated with hydrochloric acid (HCl) to afford the stable hydrochloride salt.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The key signals to expect are:

-

A singlet for the methoxy (CH₃O-) protons.

-

Multiplets for the diastereotopic methylene protons of the pyrrolidine ring (C2-H, C4-H, and C5-H).

-

A multiplet for the methine proton at the chiral center (C3-H).

-

A broad singlet for the amine proton (N-H).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals include:

-

A signal for the methoxy carbon (CH₃O-).

-

A signal for the chiral methine carbon (C3).

-

Signals for the three methylene carbons of the pyrrolidine ring (C2, C4, and C5).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, techniques like electrospray ionization (ESI) would typically show the molecular ion of the free base [M+H]⁺.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of this compound. Chiral chromatography can be employed to determine the enantiomeric excess.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to explore three-dimensional space, contribute to the stereochemistry of a molecule, and its non-planar nature. The introduction of a methoxy group at the 3-position can enhance metabolic stability by blocking a potential site of oxidation and can also modulate the compound's lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Workflow for Incorporating this compound in Drug Discovery:

Sources

An In-depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular complexity and three-dimensionality is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as one of the most valuable scaffolds in medicinal chemistry.[1] Its prevalence is underscored by its presence in numerous FDA-approved pharmaceuticals, where it often serves as a cornerstone for building intricate and biologically active molecules.[1]

(S)-3-Methoxypyrrolidine hydrochloride, the subject of this guide, is a prime exemplar of a chiral building block that provides medicinal chemists with a strategic advantage. The stereochemically defined center at the C3 position, combined with the methoxy functional group, allows for precise, vector-oriented elaboration of molecular structures. This guide provides an in-depth examination of its chemical properties, a robust and validated synthetic protocol, its applications in drug development, and critical safety and handling information for researchers and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a solid, typically supplied as a white to off-white crystalline powder. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The chirality at the C3 position is fixed in the (S)-configuration, which is a critical attribute for its use in stereoselective synthesis.

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 137.61 g/mol | , |

| Molecular Formula | C₅H₁₁NO·HCl (or C₅H₁₂ClNO) | , |

| CAS Number | 685828-16-4 | , |

| IUPAC Name | (3S)-3-methoxypyrrolidine;hydrochloride | , |

| Purity | Typically ≥97% | , |

| Physical Form | Solid | |

| Storage | Store at room temperature or under refrigeration. | , |

Synthesis and Mechanistic Considerations: A Validated Protocol

The synthesis of this compound is most reliably achieved from its precursor, (S)-3-Hydroxypyrrolidine. A common and robust method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.[2][3]

A critical consideration in this synthesis is the presence of the secondary amine within the pyrrolidine ring. This amine is also nucleophilic and can compete in reactions, leading to undesired side products (e.g., N-methylation). Therefore, a protection-deprotection strategy is essential for a clean and high-yield synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process: N-protection, O-methylation, and deprotection/salt formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

-

Causality: The Boc-protection prevents the secondary amine from reacting with the methylating agent in the subsequent step. Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a base to neutralize the acid byproduct.

-

Methodology:

-

To a stirred solution of (S)-3-Hydroxypyrrolidine (1.0 eq) in DCM (approx. 0.5 M), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-Hydroxypyrrolidine as a crude oil, which can be used directly in the next step.

-

Step 2: O-Methylation via Williamson Ether Synthesis

-

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the sodium alkoxide.[4] This potent nucleophile then attacks the electrophilic methyl iodide in a classic Sₙ2 reaction.[3] Anhydrous THF is crucial as NaH reacts violently with water.

-

Methodology:

-

Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Add a solution of N-Boc-(S)-3-Hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

-

Cool the reaction back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Validation Checkpoint: Monitor by TLC or GC-MS to confirm the formation of the methylated product.

-

Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-(S)-3-Methoxypyrrolidine.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Causality: The Boc group is labile to strong acid. A solution of HCl in an organic solvent like dioxane or methanol efficiently cleaves the protecting group. The process simultaneously protonates the pyrrolidine nitrogen, forming the stable hydrochloride salt which often precipitates from the solution, facilitating isolation.

-

Methodology:

-

Dissolve the purified N-Boc-(S)-3-Methoxypyrrolidine (1.0 eq) in a minimal amount of methanol or diethyl ether.

-

Cool the solution to 0 °C.

-

Add a 4M solution of HCl in 1,4-dioxane (3-4 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Validation Checkpoint: Monitor the deprotection by TLC, observing the disappearance of the starting material.

-

Collect the solid product by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under high vacuum to afford this compound as a crystalline solid.

-

Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Drug Discovery and Asymmetric Synthesis

The utility of this compound stems from the unique combination of its structural features.

-

Chiral Scaffolding: The pyrrolidine ring is a conformationally restricted, non-planar structure.[1] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing ligand potency. The fixed (S)-stereochemistry is crucial for creating specific, high-affinity interactions with chiral biological macromolecules like enzymes and receptors.

-

Vector for 3D Exploration: The methoxy group at the 3-position provides a defined exit vector for further chemical modification. This allows chemists to systematically explore the three-dimensional space of a binding pocket, a strategy often referred to as "escaping flatland" in medicinal chemistry, which is correlated with higher clinical success rates.

-

Intermediate for Complex Molecules: This building block is a key intermediate in the synthesis of more complex pharmaceutical agents. It has been incorporated into molecules targeting a range of therapeutic areas, including central nervous system disorders and metabolic diseases. For instance, related 3-substituted pyrrolidines are found in drugs like Darifenacin (for overactive bladder) and Barnidipine (an antihypertensive).[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is classified as a hazardous substance and requires appropriate precautions.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

-

Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

-

Handling Procedures:

-

Avoid inhalation of dust or powder. Use engineering controls to minimize exposure.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and functional handle for further elaboration make it an invaluable building block for constructing novel therapeutics with improved pharmacological properties. The robust synthetic protocol detailed in this guide provides a reliable and scalable method for its preparation, ensuring its accessibility for research and development. By understanding its properties, synthesis, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this chiral scaffold to accelerate the discovery of next-generation medicines.

References

- ChemUniverse.this compound [P80540].[Link]

- Google Patents.Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Master Organic Chemistry.The Williamson Ether Synthesis.[Link]

- PubChem.3-Methoxypyrrolidine.[Link]

- Chemistry LibreTexts.11.8: Williamson Ether Synthesis.[Link]

- Wikipedia.Williamson ether synthesis.[Link]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

(S)-3-Methoxypyrrolidine hydrochloride synonyms

An In-Depth Technical Guide to (S)-3-Methoxypyrrolidine Hydrochloride: Nomenclature, Properties, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules, and its substitution allows for the fine-tuning of pharmacological properties.[1] The introduction of a methoxy group at the 3-position, with a defined (S)-stereochemistry, provides a key structural motif for creating analogues of active pharmaceutical ingredients (APIs).[2] This guide offers a comprehensive overview of its nomenclature, physicochemical properties, and its role as a versatile building block in synthetic organic chemistry.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is critical for researchers. This compound is known by several synonyms and is cataloged under various chemical identifiers.

| Identifier Type | Value |

| Primary Name | This compound |

| Synonym(s) | (3S)-3-methoxypyrrolidine hydrochloride, (3S)-3-methoxypyrrolidine;hydrochloride[3] |

| CAS Number | 685828-16-4[3] |

| PubChem CID | 45789911[3] |

| MDL Number | MFCD11849817[4] |

| IUPAC Name | (3S)-3-methoxypyrrolidine;hydrochloride[3] |

| InChI Key | SQMYKVUSWPIFEQ-JEDNCBNOSA-N |

| SMILES String | CO[C@H]1CCNC1.Cl[3] |

It is important to note that the racemic mixture, 3-Methoxypyrrolidine hydrochloride, has a different CAS number (136725-50-3) and encompasses both the (S) and (R) enantiomers.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C5H12ClNO[5] |

| Molecular Weight | 137.61 g/mol [5] |

| Appearance | White to off-white solid[5] |

| Purity | Typically ≥97%[4] |

| Solubility | Sparingly soluble in water, slightly soluble in methanol.[5] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere (Nitrogen or Argon).[5] |

The Role of Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a key structural component in a wide array of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the presentation of substituents in distinct three-dimensional arrangements, which is crucial for specific interactions with biological targets. The sp3-hybridized nature of the ring provides a desirable scaffold for moving beyond flat, aromatic structures in drug design.[1]

The incorporation of pyrrolidine moieties can influence a molecule's polarity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Chiral pyrrolidines, such as (S)-3-Methoxypyrrolidine, are particularly valuable as they introduce stereocenters that can lead to enantioselective binding with receptors and enzymes.

Applications in Synthetic Chemistry

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its secondary amine provides a reactive site for nucleophilic substitution or addition reactions, allowing for its facile incorporation into larger molecular scaffolds.[2]

While specific synthesis pathways for blockbuster drugs originating directly from this compound are not extensively detailed in the provided search results, its utility is evident from its classification as a pharmaceutical intermediate and a reagent for synthesis.[3] The methoxy group can act as a hydrogen bond acceptor and its stereochemistry can be critical for target engagement.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. These methods are essential for quality control and for ensuring the reliability of experimental results in research and development.[3]

Common analytical methods include:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess purity.

-

Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are employed to confirm the molecular weight and fragmentation pattern.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR provide detailed structural information.

-

Infrared (IR) Spectroscopy: FTIR can be used to identify characteristic functional groups.[3]

The general workflow for the quality control of a chemical intermediate like this compound would involve these steps.

Caption: A generalized workflow for the analytical quality control of this compound.

Safety Information

This compound is associated with several hazard warnings. It is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel compounds in drug discovery and development. Its well-defined stereochemistry and the presence of both a secondary amine and a methoxy group offer multiple avenues for chemical modification. A thorough understanding of its synonyms, physicochemical properties, and safe handling procedures is essential for its effective application in a research setting.

References

- PubChem. 3-Methoxypyrrolidine. [Link]

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- PubChem. (S)

- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. This compound [synhet.com]

- 4. Advanced Chemblocks Inc this compound; 97%, Quantity: | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safe Handling of (S)-3-Methoxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for (S)-3-Methoxypyrrolidine hydrochloride. As a chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide context, rationale, and actionable protocols for professionals in research and development.

Chemical and Physical Identity

This compound is the hydrochloride salt of the (S)-enantiomer of 3-methoxypyrrolidine. The presence of the chiral center makes it a valuable synthon in asymmetric synthesis.

| Property | Value | Reference(s) |

| Chemical Name | (3S)-3-methoxypyrrolidine;hydrochloride | [1] |

| Synonyms | (S)-3-Methoxypyrrolidine HCl | [2] |

| CAS Number | 685828-16-4 ((S)-enantiomer); 136725-50-3 (racemate) | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO | [3][4] |

| Molecular Weight | 137.61 g/mol | [3][4] |

| Appearance | White to off-white or beige powder | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties.[3] A clear understanding of these hazards is the foundation of a robust safety protocol.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Expert Insight: The hydrochloride salt form is typically a solid, which can present an inhalation hazard as a dust. The parent compound, 3-methoxypyrrolidine, is a liquid and may have additional hazards such as flammability.[6] It is crucial to handle the solid hydrochloride salt in a manner that prevents aerosolization.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is essential for safe handling.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

-

Safety Stations: A readily accessible eyewash station and safety shower must be available in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. The goal is to create a barrier between the researcher and the chemical.

-

Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][7] A face shield should be worn if there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7]

-

Lab Coat: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[8]

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the chemical's integrity.

Handling

-

Avoid all personal contact, including inhalation of dust.[9]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][7]

-

Avoid formation of dust and aerosols.[3] Weighing and transferring of the solid should be done in a fume hood or a glove box.

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[8][9]

-

Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[3][4]

-

Store away from incompatible materials and foodstuff containers.[9]

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome. Always show the Safety Data Sheet to attending medical personnel.[3][8]

-

Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[3][7]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][7]

Accidental Release Measures (Spills)

A spill should be treated as a hazardous event requiring a coordinated and prepared response.

Protocol for a Small Solid Spill:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE as described in Section 3, including respiratory protection.

-

Containment: Prevent further spread of the dust.

-

Cleanup: Carefully sweep or scoop up the spilled solid material. Use dry cleanup procedures and avoid generating dust.[9] A HEPA-filtered vacuum can be used for larger spills. Place the collected material into a suitable, labeled, and closed container for disposal.[3][8]

-

Decontamination: Clean the spill area thoroughly with a damp cloth or sponge.

-

Disposal: Dispose of the waste material and contaminated cleaning supplies as hazardous waste through a licensed disposal company.[3]

Caption: Emergency response workflow for a chemical spill.

Fire-Fighting Measures

While the hydrochloride salt is not highly flammable, it is important to be prepared for its involvement in a fire.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][7][8]

-

Specific Hazards: In a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[8]

-

Advice for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3][7]

Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact.[3] The full toxicological properties have not been thoroughly investigated, which necessitates a cautious approach to handling.[3][8] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or NTP.[3][8]

-

Ecological Profile: Data on the environmental impact of this compound is limited. As a standard precautionary measure, do not let the product enter drains or waterways.[3][7] Discharge into the environment should be avoided.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational document to be integrated into site-specific chemical hygiene plans.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11355447, 3-Methoxypyrrolidine.

- MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride (2013). (Note: While for a related compound, it provides relevant safety information for the pyrrolidine hydrochloride class).

- Acros PharmaTech Limited (2018). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.

- Angene Chemical (2021). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.

Sources

- 1. This compound [synhet.com]

- 2. Advanced Chemblocks Inc this compound; 97%, Quantity: | Fisher Scientific [fishersci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 136725-50-3|3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. ossila.com [ossila.com]

- 6. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. capotchem.cn [capotchem.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Material Safety of (S)-3-Methoxypyrrolidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-3-Methoxypyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core, functionalized with a methoxy group at the C-3 position, provides a valuable scaffold for introducing specific stereochemistry and physicochemical properties into novel pharmaceutical candidates. Understanding the comprehensive safety profile of this reagent is not merely a regulatory formality but a prerequisite for ensuring laboratory safety, designing robust experimental protocols, and maintaining the integrity of research outcomes. This guide synthesizes critical safety data, expert handling procedures, and emergency responses to empower scientists in its safe and effective utilization.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a thorough safety assessment. These properties dictate storage requirements, predict its behavior under various experimental conditions, and inform the selection of appropriate personal protective equipment.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 136725-50-3 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | Data not consistently available; likely a solid | - |

| Boiling Point | 171.7°C at 760 mmHg (for free base) | [1] |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

Note: The boiling point is listed for the free base, 3-methoxypyrrolidine, as the hydrochloride salt would likely decompose at high temperatures.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a hazardous substance, necessitating specific handling precautions. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3]

GHS Classification Summary:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]

Signal Word: Warning [3]

Hazard Statements:

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

graph GHS_Pictograms {

layout=neato;

node [shape=none, image="https://upload.wikimedia.org/wikipedia/commons/thumb/e/e3/GHS-pictogram-exclam.svg/240px-GHS-pictogram-exclam.svg.png", label="", width=1.5, height=1.5, fixedsize=true];

ExclamationMark [pos="0,0!"];

label="GHS Hazard Pictogram: Exclamation Mark";

labelloc="b";

fontsize=12;

}

Caption: GHS pictogram for Irritant (skin and eye), and Respiratory Tract Irritant.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind safe handling protocols is rooted in preventing exposure via the three primary routes: inhalation, dermal contact, and ingestion. Given its classification as an irritant, the following measures are mandated.

Engineering Controls:

-

Ventilation: All handling of this compound, particularly weighing and transferring the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[1][2] The ventilation system should be appropriate to maintain exposure levels below any established occupational limits.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1][2] A face shield should be used if there is a significant risk of splashing or dust generation.[2]

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn.[1] It is critical to inspect gloves for any defects before use and to use a proper glove removal technique to avoid skin contact.[1][3]

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, impervious clothing should be considered.[1]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.

Caption: Workflow for the safe handling of this compound.

Section 4: First-Aid and Emergency Procedures

A rapid and correct response to accidental exposure is critical to minimize harm. Personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[5]

First-Aid Measures:

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

-

Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove all contaminated clothing. If skin irritation persists, consult a physician.[5]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and consult a physician immediately.[1][2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Specific Hazards: No specific data is available for the hydrochloride salt, but like many organic compounds, hazardous combustion products (e.g., carbon oxides, nitrogen oxides, hydrogen chloride gas) may be formed.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Section 5: Toxicological and Ecological Information

While comprehensive toxicological data for this compound is limited, the GHS classification is based on available data and structural analogies.[2]

Toxicological Profile:

-

Acute Toxicity: Data not available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[2][3]

-

Germ Cell Mutagenicity: No data available.[1]

-

Reproductive Toxicity: No data available.[3]

The lack of extensive toxicological data underscores the importance of adhering to the precautionary principle: treat the substance as potentially harmful and minimize all routes of exposure.

Ecological Impact:

-

There is no specific data available on the persistence, degradability, or bioaccumulative potential of this compound.[1]

-

It is imperative to prevent its release into the environment.[1] Do not let the product enter drains or waterways.[1][2] All waste materials should be disposed of through a licensed professional waste disposal service.[2][3]

References

- Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine.

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Methoxypyrrolidine hydrochloride.

- Angene Chemical. (2021). Safety Data Sheet: 3-Methoxypyrrolidine hydrochloride.

- Capot Chemical Co., Ltd. (2013). MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET: (+/-)-3-Hydroxypyrrolidine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11355447, 3-Methoxypyrrolidine.

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

Sources

(S)-3-Methoxypyrrolidine Hydrochloride: A Strategic Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecules. Saturated heterocycles, particularly the pyrrolidine ring, have emerged as "privileged scaffolds" due to their significant representation in FDA-approved drugs and their ability to confer desirable properties upon parent molecules.[1][2] The five-membered pyrrolidine ring offers a robust framework that allows for precise spatial arrangement of substituents, enabling meticulous exploration of a biological target's binding pocket.[1]

Within this important class of building blocks, (S)-3-Methoxypyrrolidine hydrochloride (CAS: 685828-16-4) has garnered significant attention as a versatile and high-value intermediate.[3] Its utility stems from a unique combination of structural features: a stereochemically defined center, a metabolically stable methoxy group, and a secondary amine that serves as a reactive handle. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and strategic applications in the design and development of next-generation therapeutics.

Core Molecular Attributes and Physicochemical Profile

The strategic advantage of incorporating (S)-3-Methoxypyrrolidine into a drug candidate is rooted in its distinct structural and chemical properties. The precise control over stereochemistry and the influence of the methoxy substituent are paramount.

Physicochemical Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Reference |

| Chemical Name | (3S)-3-methoxypyrrolidine;hydrochloride | [3] |

| CAS Number | 685828-16-4 | [3][4] |

| Molecular Formula | C₅H₁₁NO · HCl | [5] |

| Molecular Weight | 137.61 g/mol | [4][5] |

| Appearance | Off-white to pale solid | - |

| Purity | Typically ≥95-97% | [3][4] |

| Solubility | Soluble in water and polar organic solvents | - |

The Critical Role of (S)-Stereochemistry

Biological systems are inherently chiral. The interaction between a drug molecule and its protein target is highly dependent on a precise three-dimensional fit. The fixed (S)-configuration at the C3 position of the pyrrolidine ring is crucial for establishing stereospecific interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, within a binding site.[6][7] This enantiomeric purity is essential for:

-

Enhanced Potency: Ensuring the molecule adopts the optimal conformation for high-affinity binding to the target.

-

Improved Selectivity: Differentiating between the desired target and off-target proteins (including receptor subtypes), which can significantly reduce side effects.

-

Predictable Pharmacology: Providing a single, well-defined active agent, which simplifies pharmacokinetic and pharmacodynamic studies.

The Influence of the 3-Methoxy Group

The methoxy (-OCH₃) group at the C3 position is not merely a passive substituent. It actively modulates the molecule's properties in several key ways:

-

Metabolic Stability: The methyl ether is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to a free hydroxyl group, potentially leading to a longer in-vivo half-life.

-

Lipophilicity Tuning: The methoxy group increases lipophilicity compared to a hydroxyl group, which can be strategically used to modulate a drug candidate's ability to cross cell membranes and the blood-brain barrier.

-

Hydrogen Bonding: While it cannot donate a hydrogen bond, the oxygen atom acts as a hydrogen bond acceptor, providing an additional interaction point with the biological target.

-

Conformational Lock: The steric bulk of the methoxy group can influence the puckering of the pyrrolidine ring, helping to lock the molecule into a desired, low-energy conformation that is pre-organized for binding.

A Representative Synthetic Pathway

The reliable and scalable synthesis of enantiomerically pure this compound is critical for its application in drug development. While multiple routes exist, a common and illustrative strategy involves the methylation of a readily available chiral precursor, (S)-3-hydroxypyrrolidine, which itself can be synthesized from starting materials like L-malic acid.[8][9] A typical sequence involves protection, methylation, and deprotection.

Synthetic Workflow Diagram

The following diagram outlines a standard laboratory-scale synthesis.

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis based on the workflow above.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

-

Rationale: The secondary amine of the starting material is nucleophilic and would compete with the hydroxyl group in the subsequent methylation step. Protection with a tert-butoxycarbonyl (Boc) group renders the nitrogen non-nucleophilic and is easily removable under acidic conditions.

-

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-